3-Ethylpentan-1-ol

Boiling Point Physicochemical Properties Thermal Stability

3-Ethylpentan-1-ol (CAS 66225-51-2) is a primary alcohol characterized by a branched C7 aliphatic chain (3-ethyl substitution on a pentanol backbone). It is a colorless liquid with a molecular formula of C7H16O and a molecular weight of approximately 116.20 g/mol.

Molecular Formula C7H16O
Molecular Weight 116.2 g/mol
CAS No. 66225-51-2
Cat. No. B1268609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylpentan-1-ol
CAS66225-51-2
Molecular FormulaC7H16O
Molecular Weight116.2 g/mol
Structural Identifiers
SMILESCCC(CC)CCO
InChIInChI=1S/C7H16O/c1-3-7(4-2)5-6-8/h7-8H,3-6H2,1-2H3
InChIKeyDVEFUHVVWJONKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylpentan-1-ol (CAS 66225-51-2): A Primary Branched C7 Alcohol for Specialized Chemical Synthesis


3-Ethylpentan-1-ol (CAS 66225-51-2) is a primary alcohol characterized by a branched C7 aliphatic chain (3-ethyl substitution on a pentanol backbone) [1]. It is a colorless liquid with a molecular formula of C7H16O and a molecular weight of approximately 116.20 g/mol [2]. As a member of the aliphatic alcohol class, it features a terminal hydroxyl group (-OH) on a branched alkyl chain, which imparts distinct physicochemical properties compared to its linear and differently branched isomers. This compound is primarily utilized as a synthetic intermediate, a specialty solvent, and a building block in the preparation of more complex molecules for research and industrial applications .

Why Generic Substitution of 3-Ethylpentan-1-ol with Other C7 Alcohols is Scientifically Unsound


Isomeric C7 alcohols, while sharing the same molecular formula, exhibit significant divergence in key physicochemical parameters—including boiling point, density, and lipophilicity (LogP)—that directly impact their performance as solvents and synthetic intermediates. For instance, the precise position of branching in 3-ethylpentan-1-ol confers a unique profile of intermolecular interactions, such as hydrogen bonding stability and steric hindrance, which differs from its linear analog (1-heptanol) and its tertiary isomer (3-ethylpentan-3-ol) [1]. Simple substitution with a more readily available, less expensive analog risks altering reaction kinetics, product yields, or solubility characteristics in a downstream process. The quantitative evidence provided below substantiates why 3-ethylpentan-1-ol must be considered a distinct chemical entity, not an interchangeable commodity.

Quantitative Comparative Analysis of 3-Ethylpentan-1-ol Against Closest Structural Analogs


Boiling Point: A 14.3°C Increase Over Linear 1-Heptanol Dictates Thermal Process Design

3-Ethylpentan-1-ol exhibits a significantly higher boiling point than its linear constitutional isomer, 1-heptanol. This difference is critical for applications involving distillation, high-temperature reactions, or solvent recovery. The branched structure of 3-ethylpentan-1-ol reduces molecular surface area and weakens van der Waals interactions compared to a straight chain, leading to a lower boiling point relative to the linear isomer. .

Boiling Point Physicochemical Properties Thermal Stability

Hydrogen Bonding Stability: Branched Primary Alcohol Exhibits Superior Association Over Tertiary Isomer at 300 K

Computational and experimental studies on heptanol isomers reveal that the stability of hydrogen bonding in the neat liquid is highly dependent on molecular structure. While the tertiary and bulky 3-ethylpentan-3-ol is prone to hydrogen bonding decay already at 300 K, neat 1-heptanol (linear primary) exhibits strong hydrogen bonding even at 350 K [1]. As a primary alcohol with a similar backbone to 1-heptanol but with a different branching pattern, 3-ethylpentan-1-ol is inferred to have hydrogen bonding stability closer to the linear primary alcohol than the easily disrupted tertiary isomer. This class-level inference is based on the established hierarchy where primary alcohols maintain hydrogen bonding networks at higher temperatures than tertiary alcohols [1].

Hydrogen Bonding Molecular Dynamics Thermodynamics

LogP (Lipophilicity): A 0.225 Unit Increase Over 2-Ethylbutan-1-ol Alters Partitioning Behavior

The octanol-water partition coefficient (LogP) is a key determinant of a molecule's behavior in biological systems and its solubility profile in biphasic chemical reactions. 3-Ethylpentan-1-ol has an estimated LogP of 2.24 or a reported value of 1.805 [1]. In contrast, the closely related isomer 2-ethylbutan-1-ol has a calculated LogP of 2.015. This difference in lipophilicity can be decisive in applications ranging from liquid-liquid extraction to the design of molecules with specific membrane permeability.

Lipophilicity LogP Partition Coefficient

Vapor Pressure: 0.8 mmHg at 25°C Positions Compound as a Low-Volatility Alternative

Vapor pressure is a critical parameter for assessing the volatility of a solvent or reagent, impacting occupational exposure, process safety, and the feasibility of certain reactions. 3-Ethylpentan-1-ol exhibits a vapor pressure of 0.8 ± 0.6 mmHg at 25°C . This is notably lower than the 2.4 mmHg reported for the linear analog 1-heptanol at the same temperature. This lower volatility can be advantageous in applications where minimizing evaporative losses or controlling atmospheric emissions is a priority.

Vapor Pressure Volatility Process Safety

Validated Application Scenarios for 3-Ethylpentan-1-ol Based on Comparative Physicochemical Evidence


Specialty Solvent for High-Temperature Reactions Requiring a Primary Alcohol with Reduced Volatility

Based on its boiling point of 161.3°C and its low vapor pressure of 0.8 mmHg at 25°C , 3-ethylpentan-1-ol is a superior choice over more volatile alcohols like 1-heptanol (vapor pressure ~2.4 mmHg) for chemical reactions conducted at elevated temperatures under reflux or in sealed systems. The combination of a high boiling point and low volatility minimizes solvent loss, reduces fire hazards, and allows for easier containment of reaction mixtures, making it a safer and more efficient solvent for processes such as esterifications or Grignard reactions that require protic but non-volatile media.

Lipophilic Building Block for Medicinal Chemistry and Agrochemical Intermediate Synthesis

The compound's moderate to high lipophilicity, with an estimated LogP of 2.24 , and its branched aliphatic structure make it a valuable precursor for the synthesis of bioactive molecules. When conjugated to a pharmacophore, the 3-ethylpentyl moiety can enhance membrane permeability and modulate the overall LogP of the final drug candidate [1]. This specific branching pattern may offer a distinct balance of lipophilicity and metabolic stability compared to linear heptyl chains or smaller branched groups, making it a strategic choice in a medicinal chemist's toolkit for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Precursor for Specialty Esters with Tailored Physicochemical Profiles

3-Ethylpentan-1-ol can be esterified with various carboxylic acids to produce esters with unique properties. The resultant esters inherit the branched structure of the alcohol, which can lower melting points, increase solubility in organic solvents, and impart resistance to hydrolysis compared to esters of linear alcohols . For instance, a 3-ethylpentyl ester of a given acid will have a different boiling point, density, and partition coefficient than its n-heptyl ester counterpart . This allows formulators to fine-tune the properties of plasticizers, lubricants, or specialty solvents for niche industrial applications where a precise set of performance characteristics is required.

Research-Grade Standard for Chromatography and Analytical Method Development

Due to its distinct retention time and mass spectrum relative to its constitutional isomers, 3-ethylpentan-1-ol serves as an excellent analytical standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC) method development . Its unique boiling point (161.3°C) and lipophilicity (LogP ~2.0) [1] ensure that it can be readily resolved from other C7 alcohol isomers in complex mixtures. This specificity is crucial for forensic analysis, environmental monitoring, or quality control in industries where isomer identification is paramount.

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